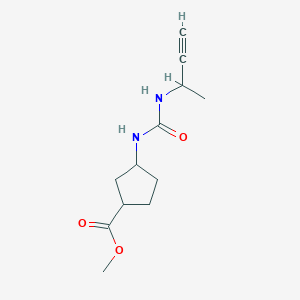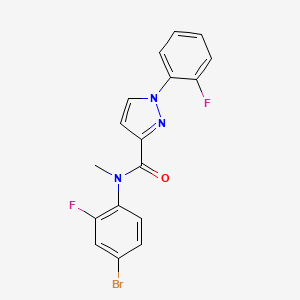![molecular formula C26H27N5O2 B7634669 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a novel beta-adrenergic receptor antagonist that could be used in the treatment of various diseases such as hypertension, heart failure, and asthma.
作用机制
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for regulating various physiological processes such as heart rate, blood pressure, and bronchodilation. By blocking these receptors, the compound can reduce blood pressure, improve heart function, and relieve asthma symptoms.
Biochemical and physiological effects:
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol has been shown to have several biochemical and physiological effects. It can reduce blood pressure by blocking the beta-adrenergic receptors in the heart and blood vessels. It can also improve heart function by reducing the workload on the heart and increasing cardiac output. In addition, it can relieve asthma symptoms by relaxing the smooth muscles in the airways.
实验室实验的优点和局限性
The advantages of using 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol in lab experiments include its potency as a beta-adrenergic receptor antagonist, its anti-inflammatory and anti-cancer properties, and its potential therapeutic applications. However, the limitations include its low yield in the synthesis method, its potential toxicity, and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol. These include further studies on its potential therapeutic applications, such as in the treatment of hypertension, heart failure, and asthma. In addition, studies could be conducted to determine its safety and efficacy in humans. Further research could also be conducted on its anti-inflammatory and anti-cancer properties, as well as its mechanism of action. Finally, efforts could be made to improve the synthesis method and increase the yield of the compound.
In conclusion, 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol is a promising chemical compound that has potential therapeutic applications in the treatment of various diseases. Its potency as a beta-adrenergic receptor antagonist, anti-inflammatory and anti-cancer properties, and potential therapeutic applications make it an interesting subject for scientific research. Further studies are needed to determine its safety and efficacy in humans and to improve the synthesis method.
合成方法
The synthesis of 1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol involves the reaction of 4-(2-pyridin-3-ylquinazolin-4-yl)piperazine with 1-chloro-2-phenoxypropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. The yield of this synthesis method is around 50%.
科学研究应用
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol has been studied extensively for its potential therapeutic applications. It has been shown to be a potent beta-adrenergic receptor antagonist that could be used in the treatment of various diseases such as hypertension, heart failure, and asthma. It has also been studied for its anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
1-phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-21(19-33-22-8-2-1-3-9-22)18-30-13-15-31(16-14-30)26-23-10-4-5-11-24(23)28-25(29-26)20-7-6-12-27-17-20/h1-12,17,21,32H,13-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVCKPDEDEQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)
![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
![N-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7634654.png)
![N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7634677.png)
![N-tert-butyl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7634678.png)
![[2-(3,4-difluorophenyl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7634686.png)

![1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide](/img/structure/B7634700.png)